(2,2'-Bipyridine)dichloroplatinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cancer research

Cisplatin is one of the most effective chemotherapeutic agents used to treat various cancers, including testicular, ovarian, lung, and head and neck cancers. Its mechanism of action involves forming adducts with DNA, which disrupts cell division and leads to cell death. [Source: National Cancer Institute ]

Materials science

Cisplatin and its analogs are being explored for their potential applications in developing new materials with unique properties. For example, research suggests that these compounds can be used to create light-emitting materials and catalysts for chemical reactions. [Source: Chemical & Engineering News ]

Biological research

Cisplatin and related complexes are being studied for their interactions with biological molecules other than DNA. This research aims to understand the broader biological effects of these compounds and potentially identify new therapeutic targets for various diseases. [Source: Journal of Inorganic Biochemistry ]

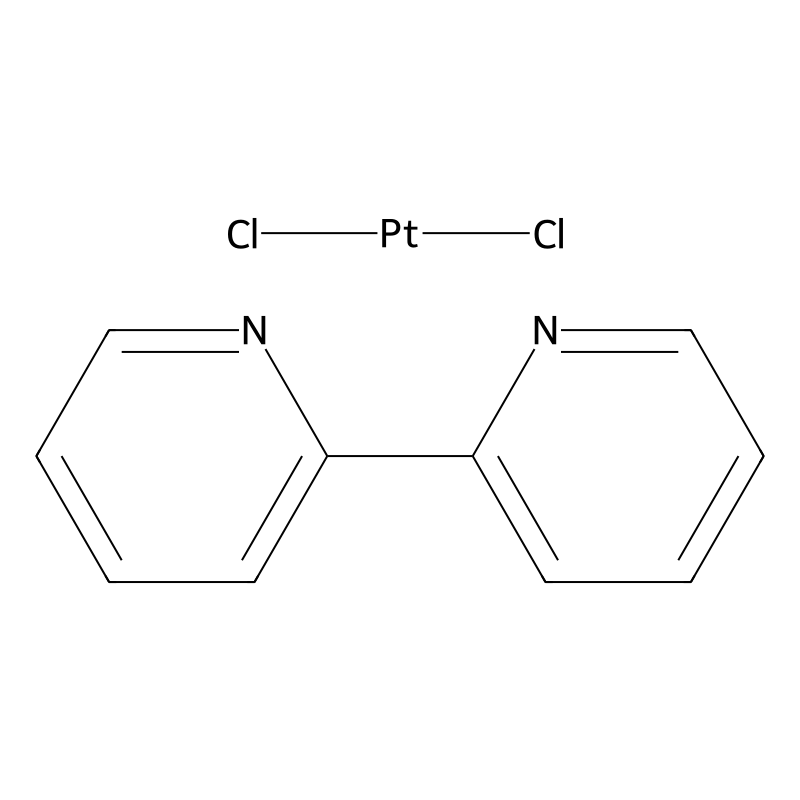

(2,2'-Bipyridine)dichloroplatinum(II) is a coordination compound with the formula CHClNPt. This compound features a platinum center coordinated to two chloride ions and a bidentate ligand, 2,2'-bipyridine. The structure of (2,2'-Bipyridine)dichloroplatinum(II) is characterized by its square planar geometry, which is typical for platinum(II) complexes. The bidentate nature of the bipyridine ligand allows for strong chelation, enhancing the stability of the complex in various chemical environments .

- Substitution with amines: The compound can react with primary or secondary amines to form amine complexes.

- Oxidative addition: In the presence of strong oxidants, it can undergo oxidative addition to form higher oxidation state platinum complexes.

- Reduction reactions: Under reducing conditions, (2,2'-Bipyridine)dichloroplatinum(II) can be reduced to platinum(0) complexes .

Research indicates that (2,2'-Bipyridine)dichloroplatinum(II) exhibits notable biological activity, particularly in cancer treatment. Similar to other platinum-based drugs such as cisplatin, this compound has shown efficacy against various cancer cell lines. Its mechanism typically involves DNA binding, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Additionally, studies have suggested that the presence of the bipyridine ligand may enhance its selectivity and reduce toxicity compared to other platinum compounds .

Synthesis of (2,2'-Bipyridine)dichloroplatinum(II) generally involves the reaction of platinum(II) chloride with 2,2'-bipyridine in a suitable solvent such as ethanol or acetonitrile. The typical procedure includes:

- Dissolving platinum(II) chloride in a solvent.

- Adding 2,2'-bipyridine to the solution.

- Heating the mixture under reflux for several hours.

- Cooling and precipitating the product by adding a non-solvent or through evaporation .

The purity and yield can be optimized by controlling reaction conditions such as temperature and time.

(2,2'-Bipyridine)dichloroplatinum(II) finds applications in various fields:

- Catalysis: It serves as a catalyst for organic reactions including cross-coupling reactions and polymerization processes.

- Medicinal Chemistry: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.

- Material Science: The compound is investigated for its role in developing new materials with unique electronic properties .

Studies on interaction mechanisms reveal that (2,2'-Bipyridine)dichloroplatinum(II) interacts with cellular components such as proteins and nucleic acids. These interactions are crucial for its biological activity:

- DNA Binding: The compound forms adducts with DNA, leading to structural changes that inhibit replication.

- Protein Interactions: It can bind to specific proteins involved in cell cycle regulation and apoptosis pathways .

Understanding these interactions helps in optimizing its therapeutic use and minimizing side effects.

Several compounds share structural similarities with (2,2'-Bipyridine)dichloroplatinum(II), primarily other platinum complexes with varying ligands. Here are some notable examples:

| Compound Name | Ligands | Unique Features |

|---|---|---|

| Cisplatin | Amine ligands | Widely used anticancer drug; known for severe side effects |

| Carboplatin | Amine ligands | Less toxic than cisplatin; used in similar applications |

| (1,10-Phenanthroline)dichloroplatinum(II) | 1,10-Phenanthroline | Different ligand; alters biological activity profile |

| (2-Pyridyl)(dichloro)(triethylphosphine)platinum(II) | Triethylphosphine | Different coordination environment; affects reactivity |

The uniqueness of (2,2'-Bipyridine)dichloroplatinum(II) lies in its specific ligand environment provided by bipyridine, which enhances its stability and biological activity compared to other platinum complexes .

Early Synthesis and Structural Characterization

The discovery of [Pt(bpy)Cl₂] traces its roots to the broader exploration of platinum(II) diimine complexes in the 1960s. Initial syntheses involved the reaction of 2,2'-bipyridine (bpy) with potassium tetrachloroplatinate in dimethyl sulfoxide (DMSO), yielding the complex in >90% efficiency. Early X-ray crystallographic studies revealed a square-planar geometry with a cis configuration of chloride ligands (Pt–Cl bond length: 2.30–2.33 Å) and a bite angle of 80.3° for the bpy ligand. The complex’s red coloration was attributed to intermolecular π-π interactions between bipyridine ligands (centroid distance: 3.45 Å), which also influenced its solid-state luminescence.

Role in Advancing Ligand Field Theory

[Pt(bpy)Cl₂] played a pivotal role in validating the trans influence theory, where ligands trans to stronger field ligands (e.g., N-donors) exhibit elongated bond lengths. In [Pt(bpy)Cl₂], the Pt–N bonds trans to Cl⁻ (2.040–2.037 Å) are longer than those trans to other N atoms (2.028–2.029 Å). This phenomenon was later correlated with ligand basicity (pKa) in related Pd(II) complexes, where electron-donating substituents on pyridine ligands increased metal-ligand bond stability.

Emergence as a Luminescent Probe

The 1970s marked the recognition of [Pt(bpy)Cl₂]’s pressure- and temperature-dependent luminescence. Under ambient conditions, the red polymorph emits at 656 nm (1.89 eV) due to a metal-metal-to-ligand charge transfer (MMLCT) transition involving Pt–Pt interactions (3.45 Å spacing). Cooling to 20 K or applying hydrostatic pressure (>17.5 kbar) induces a phase transition to a yellow form with ligand-centered (³LC) emission at 569 nm (2.18 eV), accompanied by a 4% reduction in density (2.55 → 2.65 g/cm³).

Classical Synthetic Routes to [Pt(bpy)Cl₂]

The synthesis of (2,2'-Bipyridine)dichloroplatinum(II) through classical methodologies represents a well-established foundation in platinum coordination chemistry . The most widely employed classical approach involves the direct reaction of potassium tetrachloroplatinate(II) with 2,2'-bipyridine in appropriate polar solvents [3] [6]. This fundamental synthetic route typically proceeds through ligand substitution mechanisms where the bidentate bipyridine ligand displaces two chloride ions from the platinum coordination sphere .

The classical preparation method involves dissolving potassium tetrachloroplatinate(II) in water, followed by the addition of an equimolar amount of 2,2'-bipyridine dissolved in a compatible organic solvent such as acetone [6]. The reaction mixture is typically heated to reflux conditions at temperatures ranging from 60 to 80 degrees Celsius for extended periods of 12 to 24 hours [6]. Under these conditions, the yellow precipitate of (2,2'-Bipyridine)dichloroplatinum(II) forms and can be isolated through vacuum filtration [6].

Alternative classical synthetic routes employ dimethyl sulfoxide or dimethylformamide as reaction media, which can enhance solubility of both reactants and facilitate more efficient coordination . These approaches often achieve yields exceeding 90 percent under optimized conditions, demonstrating the robustness of the classical methodology . The choice of solvent system significantly influences both the reaction kinetics and the final product purity, with polar aprotic solvents generally providing superior results [7].

Structural characterization through X-ray crystallography has confirmed that the classical synthetic routes consistently produce the desired square-planar geometry with platinum coordinated to two nitrogen atoms from the bipyridine ligand and two chloride ions in cis configuration . The classical methods have been extensively validated through spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy, which shows characteristic downfield shifts of bipyridine protons upon metal coordination [6].

Modern Synthesis Techniques and Innovations

Contemporary synthetic approaches to (2,2'-Bipyridine)dichloroplatinum(II) have embraced advanced methodologies that significantly reduce reaction times and energy consumption while maintaining high product yields [13] [14]. Microwave-assisted synthesis represents a revolutionary advancement in platinum complex preparation, enabling rapid heating and efficient molecular activation through electromagnetic radiation [13] [14].

Microwave-assisted synthetic protocols for platinum(II) complexes containing bipyridine ligands have demonstrated remarkable efficiency, achieving successful reactions in approximately 50 percent yield within timeframes ranging from 2 to 50 minutes [14] [17]. These methods utilize controlled microwave irradiation at power levels between 210 and 300 watts, with temperature monitoring to ensure optimal reaction conditions [13]. The microwave heating approach provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and promoting consistent product formation [13].

Flow chemistry methodologies represent another significant innovation in platinum complex synthesis, offering continuous production capabilities with precise control over reaction parameters [16]. Continuous stirred tank reactor cascade systems have been successfully implemented for platinum cluster synthesis, demonstrating scalable approaches that can be adapted for coordination complex preparation [16]. These flow systems enable real-time monitoring of reaction progress and provide enhanced reproducibility compared to traditional batch processes [16].

Solvent-free mechanochemical synthesis has emerged as a groundbreaking approach for preparing platinum coordination complexes without the use of traditional liquid media [15] [33]. Mechanochemical methods employ grinding techniques to promote solid-state reactions between metal salts and organic ligands, achieving efficient complex formation through mechanical energy input [15]. This approach has demonstrated particular promise for platinum(II) complex synthesis, with some protocols achieving product formation within 10 minutes of grinding [15].

Advanced electrochemical synthesis techniques have also been developed for platinum complex preparation, utilizing controlled potential electrolysis to facilitate metal-ligand coordination under mild conditions [27]. These electrochemical approaches offer precise control over oxidation states and can enable the synthesis of mixed-valence platinum systems with unique electronic properties [27].

Optimization Strategies for Yield Enhancement

Systematic optimization of synthetic parameters represents a critical aspect of efficient (2,2'-Bipyridine)dichloroplatinum(II) production [18] [19] [22]. Stoichiometric control emerges as the most fundamental optimization parameter, with the ideal molar ratio of platinum precursor to bipyridine ligand consistently reported as 1:1 across multiple synthetic methodologies [6]. Deviation from this stoichiometric ratio invariably results in reduced yields due to incomplete complexation or formation of undesired side products [6].

Temperature optimization requires careful balance between reaction rate enhancement and thermal stability of the desired product [21] [22]. Classical synthetic routes achieve optimal yields at temperatures between 60 and 80 degrees Celsius, while higher temperatures may lead to decomposition or formation of platinum black [21]. Microwave-assisted methods can operate effectively at elevated temperatures up to 120 degrees Celsius due to rapid heating and controlled reaction environments [13] [14].

Reaction time optimization follows different patterns depending on the synthetic methodology employed [6] [22]. Classical heating methods require extended reaction periods of 12 to 24 hours to achieve complete ligand substitution, while microwave-assisted approaches can accomplish the same transformation in 2 to 50 minutes [14] [17]. The optimization of reaction time must consider both yield maximization and energy efficiency [22].

Solvent selection plays a crucial role in yield enhancement, with polar solvents demonstrating superior performance for metal-ligand coordination reactions [6] [7]. The use of mixed solvent systems, such as water-acetone or water-dimethylformamide combinations, can optimize solubility of both reactants while maintaining appropriate dielectric properties for coordination [6]. Solvent purity and the exclusion of moisture and oxygen are essential for preventing side reactions that reduce overall yields [6].

Atmosphere control through the use of inert gases such as nitrogen or argon prevents oxidation and hydrolysis reactions that can compromise product formation [6] [19]. The implementation of Schlenk techniques or glove box methodologies ensures consistent atmospheric control throughout the synthetic process [19].

| Parameter | Optimal Range/Condition | Impact on Yield |

|---|---|---|

| Stoichiometry | 1:1 molar ratio (Pt:bpy) | Critical - deviation reduces yield |

| Temperature | 60-80°C for classical methods | Higher temp increases rate but may cause decomposition |

| Reaction Time | 12-24 h (classical), 2-50 min (MW) | Longer time improves yield up to optimum |

| Solvent Choice | Polar protic/aprotic solvents | Polar solvents enhance metal-ligand coordination |

| Atmosphere | Inert (N₂/Ar) | Prevents oxidation/hydrolysis |

| Concentration | 0.01-0.1 M | Higher concentration may cause precipitation |

| pH Control | Neutral to slightly basic | Affects ligand protonation state |

| Purification Method | Recrystallization from MeOH/H₂O | Determines final product purity |

Green Chemistry Approaches to [Pt(bpy)Cl₂] Synthesis

The implementation of environmentally sustainable synthetic methodologies for (2,2'-Bipyridine)dichloroplatinum(II) synthesis aligns with contemporary green chemistry principles and regulatory requirements [12] [23] [24]. Water-based synthetic approaches represent a fundamental shift toward environmentally benign reaction media, eliminating the need for hazardous organic solvents while maintaining acceptable product yields [23] [24].

Deep eutectic solvent systems have emerged as promising alternatives to traditional organic solvents for platinum complex synthesis [24]. These environmentally friendly solvents, formed by combining hydrogen bond donors and acceptors, provide excellent solubilization properties for both metal precursors and organic ligands [24]. Choline chloride-based deep eutectic solvents, particularly choline chloride:glycerol and choline chloride:ethylene glycol mixtures, have demonstrated effectiveness for platinum coordination chemistry [24].

The use of deep eutectic solvents in platinum synthesis offers multiple environmental advantages, including biodegradability, low toxicity, and reduced vapor pressure compared to conventional organic solvents [24]. Reaction rates in deep eutectic solvent media may be influenced by solution viscosity, with glycerol-based systems exhibiting slower kinetics compared to ethylene glycol formulations [24]. However, the environmental benefits often justify the modified reaction conditions required for these green solvent systems [24].

Microwave-assisted heating represents a significant advancement in energy-efficient synthesis, reducing both reaction times and overall energy consumption [13] [14]. The rapid heating capabilities of microwave irradiation enable reactions to proceed at lower temperatures for shorter durations, minimizing energy requirements while maintaining product quality [13]. This approach can reduce energy consumption by up to 26.7-fold compared to conventional heating methods [33].

Mechanochemical synthesis approaches eliminate solvent requirements entirely, representing the ultimate expression of green chemistry principles [15] [33]. Solvent-free grinding techniques can achieve platinum complex formation with environmental factors reduced by approximately 800-fold compared to traditional solution-based methods [33]. Process mass intensity improvements of 200-fold have been documented for mechanochemical approaches, demonstrating substantial reductions in waste generation [33].

Catalyst recycling methodologies contribute to sustainable platinum chemistry by enabling recovery and reuse of expensive platinum precursors [26] [30]. Electrochemical recycling techniques have demonstrated the ability to recover 95 percent or more of platinum catalysts from reaction mixtures, significantly reducing the environmental impact of platinum-based synthetic processes [30].

| Approach | Environmental Benefit | Implementation Challenge | Sustainability Score (1-10) |

|---|---|---|---|

| Water-based synthesis | Non-toxic solvent | Lower yields in some cases | 8 |

| Deep eutectic solvents | Biodegradable, low toxicity | Limited solubility range | 9 |

| Microwave heating | Energy efficient | Equipment requirements | 7 |

| Mechanochemistry | Solvent-free | Scale-up considerations | 10 |

| Catalyst recycling | Resource conservation | Process complexity | 9 |

| Flow chemistry | Reduced waste | Capital investment | 8 |

| Reduced temperature methods | Energy conservation | Longer reaction times | 7 |

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of (2,2'-Bipyridine)dichloroplatinum(II) requires comprehensive evaluation of process economics, equipment requirements, and manufacturing scalability [31] [32] [33]. Industrial production considerations must address the high cost of platinum raw materials, which can exceed 30,000 United States dollars per kilogram, making process efficiency and yield optimization critical economic factors [31].

Fluidized bed reactor technology represents a promising approach for large-scale production of platinum coordination complexes [32]. These reactor systems enable efficient gas-solid contact and provide excellent scale-up potential for processes involving platinum precursors [32]. Fluidized bed reactors have demonstrated capability for tonne-scale production of nanostructured platinum materials, suggesting potential applicability for coordination complex synthesis [32].

Mechanochemical synthesis methodologies have shown exceptional promise for industrial scale-up, with demonstrated scaling factors of 6.6-fold while maintaining high yield and product purity [33]. The mechanochemical approach offers significant advantages for industrial implementation, including reduced reaction times, elimination of solvent requirements, and simplified product isolation procedures [33]. Energy consumption reductions of 26.7-fold compared to conventional methods make mechanochemical synthesis economically attractive for large-scale production [33].

Continuous flow chemistry systems provide attractive options for industrial production due to their ability to maintain consistent reaction conditions and enable real-time process monitoring [16]. Flow reactor configurations with increased electrode areas have demonstrated 16-fold scale-up capabilities while maintaining performance equivalent to laboratory-scale operations [30]. The implementation of inline monitoring systems allows for precise control of product quality and immediate detection of process deviations [16].

Process economics analysis must consider both capital investment requirements and operational costs associated with different synthetic methodologies [30]. Electrochemical recovery systems for platinum catalysts have demonstrated 99.8 percent reduction in energy consumption and 85 percent lower overall recovery costs compared to alternative recovery methods [30]. These economic advantages become increasingly significant at industrial production scales where platinum utilization efficiency directly impacts profitability [30].

Quality control considerations for industrial production require implementation of robust analytical methodologies to ensure consistent product specifications [6]. Nuclear magnetic resonance spectroscopy, X-ray crystallography, and elemental analysis represent essential quality control tools for verifying product identity and purity [6]. The development of rapid analytical methods suitable for process monitoring enables real-time quality assessment during industrial production [16].

| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Solvent Used | Key Advantages |

|---|---|---|---|---|---|

| Classical K₂[PtCl₄] + bpy | 60-80 | 12-24 h | 85-95 | Water/DMF/DMSO | High yield, well-established |

| Microwave-assisted | 50-120 | 2-50 min | 50-60 | Acetonitrile/DMF | Rapid, energy efficient |

| Solvent-free mechanochemical | Room temperature | 10-30 min | 85-92 | Solvent-free | Green, scalable |

| Deep eutectic solvents | 60-80 | 6-48 h | 70-85 | DES mixtures | Environmentally friendly |

| Flow chemistry | 120 | Continuous | 76 | Ethylene glycol | Continuous production |

| Solid-state grinding | Room temperature | 10 min | 76 | Solvent-free | Simple, fast |

| Silver-mediated ligand exchange | 100-150 | 16 h | 10-15 | Toluene | Mixed-ligand complexes |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant